(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)

Übersicht

Beschreibung

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH), also known as (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH), is a useful research compound. Its molecular formula is C54H54NO8PSi2 and its molecular weight is 932.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The compound is likely used in the synthesis of peptides, where it may interact with its targets through the formation of peptide bonds .

Action Environment

The action of Fmoc-Tyr(PO3(MDPSE)2)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other chemicals .

Biologische Aktivität

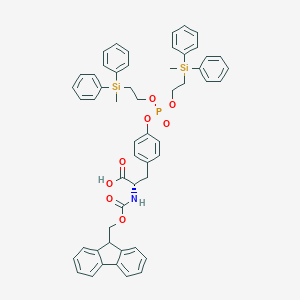

(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH), also known by its CAS number 158817-11-9, is a phosphonated derivative of tyrosine that has garnered interest in biochemical research due to its potential applications in various biological processes. This compound is characterized by its unique structure, which includes a phosphonate group and a bulky silane moiety, making it an intriguing candidate for studying tyrosine's role in signaling pathways and other biological functions.

Chemical Structure and Properties

The chemical formula of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) is C54H54NO8PSi2, with a molecular weight of 932.15 g/mol. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective reactions in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).

| Property | Value |

|---|---|

| Chemical Formula | C54H54NO8PSi2 |

| Molecular Weight | 932.15 g/mol |

| CAS Number | 158817-11-9 |

| Structure | Chemical Structure |

The biological activity of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) primarily revolves around its role as a phosphotyrosine mimic. Phosphorylation of tyrosine residues is a critical post-translational modification that regulates various cellular processes, including signal transduction, cell growth, and differentiation. The phosphonate group in this compound can mimic the negatively charged phosphate group found in naturally phosphorylated tyrosines, allowing it to interact with proteins involved in signaling pathways.

Applications in Research

- Signal Transduction Studies : This compound can be utilized to study the effects of tyrosine phosphorylation on protein interactions and signaling cascades.

- Peptide Synthesis : The Fmoc protection allows for the incorporation of this phosphonated amino acid into peptides, facilitating the study of phosphotyrosine's role in peptide stability and activity.

- Drug Development : By understanding how this compound interacts with specific receptors or enzymes, researchers can explore its potential as a therapeutic agent or lead compound for drug development.

Case Study 1: Tyrosine Phosphorylation in Cancer

A study investigating the role of tyrosine phosphorylation in cancer cell proliferation demonstrated that introducing phosphonated tyrosine derivatives increased the stability and activity of certain oncogenic proteins involved in cell signaling pathways. The use of (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) allowed researchers to elucidate the mechanisms by which these modifications influence cancer progression.

Case Study 2: Peptide Therapeutics

In a separate investigation focused on peptide therapeutics, researchers synthesized peptides containing (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH). These peptides showed enhanced binding affinity to target receptors compared to their non-phosphorylated counterparts, indicating that phosphonated tyrosines can significantly affect biological activity and receptor interactions.

Wissenschaftliche Forschungsanwendungen

Signal Transduction Studies

The compound is instrumental in examining the effects of tyrosine phosphorylation on protein interactions and signaling pathways. By mimicking the negatively charged phosphate group found in naturally phosphorylated tyrosines, researchers can investigate how these modifications influence cellular processes such as:

- Cell Growth

- Differentiation

- Signal Cascades

Case Study: Tyrosine Phosphorylation in Cancer

A notable study utilized (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) to explore its role in cancer cell proliferation. The introduction of phosphonated tyrosine derivatives enhanced the stability and activity of oncogenic proteins, shedding light on the mechanisms by which phosphorylation impacts cancer progression.

Peptide Synthesis

The Fmoc protection group allows for selective reactions during solid-phase peptide synthesis (SPPS). This capability facilitates the incorporation of phosphonated amino acids into peptides, which can be crucial for:

- Studying Phosphotyrosine's Role : Understanding how phosphorylation affects peptide stability and biological activity.

- Therapeutic Development : Developing peptides that can interact more effectively with target receptors.

Case Study: Peptide Therapeutics

In another investigation, researchers synthesized peptides containing (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH). These peptides demonstrated enhanced binding affinities to their target receptors compared to non-phosphorylated versions, indicating that phosphonated tyrosines significantly influence biological activity.

Drug Development

Understanding the interactions between this compound and specific receptors or enzymes can lead to insights into its potential as a therapeutic agent. The ability to mimic phosphorylated tyrosine opens avenues for developing drugs that target signaling pathways involved in various diseases.

Summary of Applications

| Application Area | Description |

|---|---|

| Signal Transduction | Investigating effects of tyrosine phosphorylation on cellular processes. |

| Peptide Synthesis | Facilitating incorporation of phosphonated amino acids into peptides for enhanced biological activity. |

| Drug Development | Exploring therapeutic potentials through receptor interaction studies. |

Eigenschaften

IUPAC Name |

(2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCVFQDEKLBKAQ-MPLRIKRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H54NO8PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435200 | |

| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158817-11-9 | |

| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.